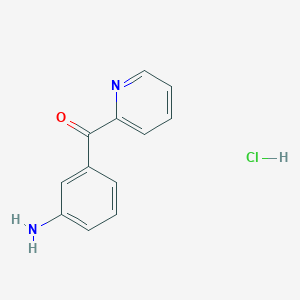

3-(Pyridine-2-carbonyl)aniline hydrochloride

Description

Properties

IUPAC Name |

(3-aminophenyl)-pyridin-2-ylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O.ClH/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11;/h1-8H,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJISTFGYICYDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridine-2-carbonyl)aniline hydrochloride typically involves the reaction of 2-pyridinecarbonyl chloride with aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Reaction Pathway

-

Formation of the amide bond :

Pyridine-2-carbonyl chloride reacts with 3-aminophenylamine in the presence of a base (e.g., triethylamine) to form the intermediate amide.The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon .

-

Hydrochloride formation :

The free aniline is treated with HCl to yield the hydrochloride salt, enhancing stability and solubility .

Crystallographic Data

Single-crystal X-ray studies of analogous compounds (e.g., N-(pyridine-2-carbonyl)pyridine-2-carboxamide) reveal a planar amide linkage and intramolecular hydrogen bonding between the pyridine nitrogen and amide proton .

Amide Group Reactivity

The pyridine-2-carbonyl-aniline amide undergoes:

-

Hydrolysis : Under acidic or basic conditions, the amide bond cleaves to regenerate pyridine-2-carboxylic acid and 3-aminophenylamine .

-

Nucleophilic substitution : The carbonyl carbon reacts with Grignard reagents or organolithium compounds, forming ketones .

Aniline Group Reactivity

The protonated aniline (as the hydrochloride salt) participates in:

-

Diazotization : Forms diazonium salts for coupling reactions (e.g., Sandmeyer reaction) .

-

Electrophilic aromatic substitution : The electron-withdrawing pyridine-2-carbonyl group directs substituents to the meta position of the benzene ring .

Heterocyclic Transformations

The pyridine ring influences reactivity through its electron-deficient nature:

Cross-Coupling Reactions

Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids yields biarylpyridines :

Example Conditions :

Oxidative Dimerization

Under hypochlorite (NaOCl) in aqueous/organic solvents, analogous 3-aminopyridinecarboxamides undergo oxidative dimerization via radical intermediates .

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

One of the most significant applications of 3-(Pyridine-2-carbonyl)aniline hydrochloride is in the development of pharmaceutical agents. Research has indicated that compounds containing pyridine and aniline structures exhibit biological activities, including antibacterial and antifungal properties. For instance, derivatives of this compound have been explored as potential inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication .

Case Study: DNA Gyrase Inhibition

- Objective: To develop potent inhibitors for bacterial infections.

- Methodology: Structure-based design was employed to optimize compounds derived from 3-(Pyridine-2-carbonyl)aniline.

- Results: Some derivatives showed enhanced potency compared to existing antibiotics, indicating potential for new therapeutic agents.

Coordination Chemistry

This compound has shown promise in coordination chemistry, particularly as a ligand in metal complexes. Its ability to coordinate with transition metals allows for the formation of stable complexes that can be used in catalysis or material science.

Data Table: Coordination Complexes

| Metal Ion | Ligand Used | Application |

|---|---|---|

| Cu(II) | 3-(Pyridine-2-carbonyl)aniline | Catalytic oxidation reactions |

| Co(II) | 3-(Pyridine-2-carbonyl)aniline | Electrocatalysis |

| Ni(II) | 3-(Pyridine-2-carbonyl)aniline | Organic synthesis |

Catalysis

The compound can act as a catalyst or co-catalyst in various organic reactions. Its unique structure allows it to facilitate reactions such as cross-coupling and oxidation processes.

Case Study: Catalytic Activity

Mechanism of Action

The mechanism of action of 3-(Pyridine-2-carbonyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

Comparison of Yields and Conditions

Notable Differences:

- The sulfone-containing analogue (3-[(Phenylsulfonyl)methyl]aniline HCl) achieves high yields (91%) due to stable intermediate formation, whereas pyridine-based compounds may require stricter control of reducing agents to prevent side reactions .

Physicochemical Properties

Melting Points and Solubility

Analysis :

- The dihydrochloride salt form (e.g., 3-(Pyridin-2-yl)aniline dihydrochloride) generally exhibits higher aqueous solubility compared to monohydrochloride derivatives due to increased ionic character .

Research Findings and Challenges

- Toxicity Data: Limited toxicological data are available for 3-(Pyridine-2-carbonyl)aniline HCl, though aniline hydrochloride derivatives (e.g., CAS 142-04-1) are classified as hazardous (UN1548, Class 6.1) .

- Market Trends : Analogous compounds like 3-(Methylsulfonyl)-aniline HCl (CAS 80213-28-1) show growing demand in agrochemical and pharmaceutical sectors, highlighting the commercial relevance of structurally similar compounds .

Biological Activity

3-(Pyridine-2-carbonyl)aniline hydrochloride, a compound characterized by its pyridine and aniline moieties, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, biological targets, and relevant case studies that illustrate its efficacy in various applications.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 2-pyridinecarbonyl chloride with aniline, typically in the presence of a base such as triethylamine. This process neutralizes the hydrochloric acid produced during the reaction and allows for purification into its hydrochloride salt form. The molecular weight of this compound is approximately 234.68 g/mol, and its chemical formula is C12H10ClN2O.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate enzyme activity, particularly those involved in inflammatory pathways, suggesting potential anti-inflammatory properties. Additionally, it may act as a ligand in biochemical assays, facilitating various biological processes.

Biological Activity

Research indicates that this compound exhibits multiple biological activities:

- Anti-inflammatory Effects : The compound may inhibit enzymes linked to inflammation, thereby reducing associated symptoms.

- Antimicrobial Properties : Preliminary studies suggest that it could possess antimicrobial activity against certain bacterial strains .

- Anticancer Potential : Investigations into similar pyridine derivatives have shown promise as anticancer agents, warranting further exploration of this compound's capabilities .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

-

Enzyme Inhibition Studies :

- A study demonstrated that compounds simi

Q & A

Q. What are common synthetic routes for preparing 3-(Pyridine-2-carbonyl)aniline hydrochloride?

A typical synthesis involves coupling pyridine-2-carbonyl chloride with 3-aminophenyl derivatives under basic conditions, followed by hydrochloric acid salt formation. For example, pyridine-2-carbonyl chloride hydrochloride (a precursor) can react with 3-nitroaniline, followed by reduction of the nitro group to amine and subsequent acidification . Alternative pathways include condensation reactions using aldehydes and amines in the presence of catalysts like Pd or Cu for cross-coupling .

Q. How can solubility properties guide purification of this compound?

The hydrochloride salt form improves solubility in polar solvents (e.g., water or ethanol) but precipitates in non-polar solvents. Recrystallization from hot ethanol/water mixtures is effective, leveraging its temperature-dependent solubility. Aniline hydrochloride derivatives generally exhibit miscibility in aqueous acidic solutions, which aids in removing unreacted starting materials .

Q. What spectroscopic methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the pyridine and aniline moieties, with characteristic shifts for aromatic protons (δ 7.5–8.5 ppm). Fourier-Transform Infrared Spectroscopy (FTIR) identifies carbonyl (C=O, ~1650 cm⁻¹) and ammonium chloride (N–H⁺, ~2500 cm⁻¹) stretches. Mass spectrometry (ESI-MS) verifies the molecular ion peak (e.g., m/z 259 for [M+H]⁺) .

Advanced Questions

Q. How can researchers mitigate instability during storage or reaction conditions?

The compound’s sensitivity to moisture and heat necessitates storage in anhydrous, cool environments (e.g., desiccators at –20°C). Buffering reaction media to pH 4–6 stabilizes the hydrochloride salt, while inert atmospheres (N₂/Ar) prevent oxidative degradation of the aniline group . Thermal gravimetric analysis (TGA) can determine decomposition thresholds for optimizing storage .

Q. What strategies resolve contradictions in reactivity data for pyridine-carbonyl derivatives?

Discrepancies in reaction yields or byproduct formation may arise from competing nucleophilic attacks on the pyridine ring versus the carbonyl group. Kinetic studies (e.g., time-resolved NMR) and computational modeling (DFT) help identify dominant pathways. For instance, steric hindrance at the pyridine’s 2-position can favor carbonyl reactivity over ring substitution .

Q. How should analytical methods be validated for impurity profiling?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard, but coupling with mass spectrometry (HPLC-MS) enhances specificity for genotoxic impurities (e.g., nitroaromatic byproducts). Validation parameters include:

Q. What experimental designs minimize side reactions in multi-step syntheses?

Sequential protection/deprotection of functional groups (e.g., using Boc for amines) reduces cross-reactivity. For example, protecting the aniline’s amine during pyridine-carbonyl coupling prevents unwanted Schiff base formation. Flow chemistry systems improve control over reaction parameters (temperature, residence time) in sensitive steps .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to vary catalysts, solvents, and temperatures, reducing trial-and-error approaches .

- Stability Testing : Accelerated aging studies (40°C/75% RH for 4 weeks) predict shelf-life under standard conditions .

- Data Interpretation : Cross-validate spectral data with computational tools (e.g., ChemDraw NMR predictors) to resolve ambiguities in complex spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.